molecular formula C13H19N5O2S B6436292 N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide CAS No. 2425455-32-7

N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide

Cat. No.: B6436292
CAS No.: 2425455-32-7
M. Wt: 309.39 g/mol
InChI Key: HTGYPUUSYROTEC-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide is a complex organic compound featuring a pyrrolo[2,3-d]pyrimidine core. This structure is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors. The compound’s unique arrangement of nitrogen atoms within the heterocyclic rings contributes to its biological activity and specificity.

Mechanism of Action

Target of Action

The primary target of N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

This compound acts as an ATP-competitive inhibitor, providing nano-molar inhibition of PKB . It interacts with PKB, leading to a decrease in the kinase’s activity . This results in a disruption of the PI3K signaling pathway, which can lead to a decrease in cell proliferation and survival .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound inhibits PKB, disrupting this pathway and affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been found to have low oral bioavailability due to rapid clearance and metabolism in vivo . Modifications to the linker group between the piperidine and the lipophilic substituent have identified variants of the compound that are potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by this compound can lead to a decrease in cell proliferation and survival, as PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . Therefore, the compound’s action can result in the inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide typically involves multiple steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and diaminopyrroles under acidic or basic conditions.

    Piperidine Ring Introduction: The piperidine moiety is often introduced via nucleophilic substitution reactions, where a halogenated pyrrolo[2,3-d]pyrimidine intermediate reacts with a piperidine derivative.

    N-Methylation:

    Methanesulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms within the heterocyclic rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

    Tofacitinib: A Janus kinase inhibitor with a similar pyrrolo[2,3-d]pyrimidine core.

    Ruxolitinib: Another JAK inhibitor with a related structure.

    Baricitinib: Shares structural similarities and targets similar pathways.

Uniqueness

N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide is unique due to its specific substitution pattern, which can confer distinct selectivity and potency profiles compared to other kinase inhibitors. Its methanesulfonamide group also provides unique pharmacokinetic properties, potentially improving its bioavailability and stability .

Properties

IUPAC Name

N-methyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S/c1-17(21(2,19)20)10-4-7-18(8-5-10)13-11-3-6-14-12(11)15-9-16-13/h3,6,9-10H,4-5,7-8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGYPUUSYROTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC=NC3=C2C=CN3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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